2,5-DI(4-Formylphenyl)thiophene
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Overview
Description
2,5-DI(4-Formylphenyl)thiophene: is an organic compound with the molecular formula C18H12O2S and a molecular weight of 292.352 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two formyl groups attached to the phenyl rings at the 2 and 5 positions of the thiophene ring. The compound is also known by other names such as 4-[5-(4-formylphenyl)thiophen-2-yl]benzaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-DI(4-Formylphenyl)thiophene typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction , where a thiophene derivative is treated with a formylating agent such as N-formylpiperidine . Another method involves the Paal-Knorr synthesis , which is a condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical processes that utilize readily available starting materials and efficient catalytic systems. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,5-DI(4-Formylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid or chloroform.
Major Products:
Oxidation: 2,5-DI(4-carboxyphenyl)thiophene.
Reduction: 2,5-DI(4-hydroxyphenyl)thiophene.
Substitution: 2,5-DI(4-bromophenyl)thiophene.
Scientific Research Applications
2,5-DI(4-Formylphenyl)thiophene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5-DI(4-Formylphenyl)thiophene involves its interaction with various molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions , forming covalent bonds with nucleophiles. The thiophene ring can undergo electrophilic aromatic substitution , allowing the compound to interact with electrophilic species . These interactions enable the compound to exert its effects in biological systems, such as inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
2,5-Dibromothiophene: A thiophene derivative with bromine atoms at the 2 and 5 positions.
4-Formylphenylboronic acid: A compound with a formyl group attached to a phenyl ring and a boronic acid group.
2,5-Diphenylthiophene: A thiophene derivative with phenyl groups at the 2 and 5 positions.
Uniqueness: 2,5-DI(4-Formylphenyl)thiophene is unique due to the presence of two formyl groups, which provide additional reactivity and functionality compared to other thiophene derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[5-(4-formylphenyl)thiophen-2-yl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2S/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORIIBWJNVKTPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(S2)C3=CC=C(C=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698184 |
Source
|
Record name | 4,4'-(Thiene-2,5-diyl)dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193903-62-7 |
Source
|
Record name | 4,4'-(Thiene-2,5-diyl)dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60698184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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